- Recyclable Silver-Catalyzed Selective Hydrogenation of Imides to Primary Amines via Dual C-N Bond CleavageOrganic Letters, 2023, 25(17), 3066-3071,
Cas no 90774-69-9 (4-Aminobenzotrifluoride hydrochloride)

90774-69-9 structure
Nome del prodotto:4-Aminobenzotrifluoride hydrochloride
Numero CAS:90774-69-9
MF:C7H7ClF3N
MW:197.585391283035
MDL:MFCD00007897
CID:91024
PubChem ID:24850424
4-Aminobenzotrifluoride hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- 4-Aminobenzotrifluoride hydrochloride
- 4-(Trifluoromethyl)aniline hydrochloride
- 4-(Trifluoromethyl)anilinium Chloride
- p-(Trifluoromethyl)aniline hydrochloride
- p-(Trifluoromethyl)anilinium chloride
- 4-(TrifluoroMethyl)aniline (hydrochloride)
- 4-(trifluoromethyl)aniline;hydrochloride
- 4-(trifluoromethyl)phenylamine, chloride
- PubChem2816
- C7H7ClF3N
- Benzenamine, 4-(trifluoromethyl)-, hydrochloride
- 4-Aminobenzotrifluoride, HCl
- CZGDYZDUMJDQSD-UHFFFAOYSA-N
- SBB051729
- PC0695
- 2810AF
- 4-aminobenzot
- Benzenamine, 4-(trifluoromethyl)-, hydrochloride (9CI)
- 4-(Trifluoromethyl)aniline hydrochloride, alpha,alpha,alpha-Trifluoro-p-toluidine hydrochloride
- T3833
- 4-aminobenzotrifluoride, hydrochloride
- DB-057225
- 4-(Trifluoromethyl)aniline hydrochloride, 97%
- DTXSID60238261
- CS-0008093
- AKOS015849490
- 4-Trifluoromethyl-phenylammonium chloride
- D72462
- a,a,a-Trifluoro-p-toluidine hydrochloride
- EINECS 292-679-7
- SCHEMBL2130181
- 90774-69-9
- P-trifluoromethylaniline hydrochloride
- 4-(Trifluoromethyl)anilinehydrochloride
- MFCD00007897
- 4-trifluoromethylaniline hydrochloride
- CS-15643
-
- MDL: MFCD00007897
- Inchi: 1S/C7H6F3N.ClH/c8-7(9,10)5-1-3-6(11)4-2-5;/h1-4H,11H2;1H
- Chiave InChI: CZGDYZDUMJDQSD-UHFFFAOYSA-N
- Sorrisi: Cl.FC(C1C=CC(N)=CC=1)(F)F
- BRN: 3629991
Proprietà calcolate
- Massa esatta: 197.02200
- Massa monoisotopica: 197.022
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 12
- Conta legami ruotabili: 0
- Complessità: 124
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 26
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: niente
Proprietà sperimentali
- Colore/forma: Polvere bianca
- Punto di fusione: 202°C(lit.)
- Punto di ebollizione: 190°Cat760mmHg
- Punto di infiammabilità: 85℃
- PSA: 26.02000
- LogP: 3.67080
- Sensibilità: Hygroscopic
- Solubilità: Non determinato
4-Aminobenzotrifluoride hydrochloride Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:2811
- WGK Germania:3
- Codice categoria di pericolo: 20/21/22-36/37/38
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:6.1
- Frasi di rischio:R36/37/38
4-Aminobenzotrifluoride hydrochloride Dati doganali
- CODICE SA:2921420090
- Dati doganali:
Codice doganale cinese:
2921420090Panoramica:
2921420090 Altri derivati dell'anilina e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
HS:2921420090 derivati anilina e loro sali IVA:17,0% aliquota di sconto fiscale:9,0% Condizioni di vigilanza:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
4-Aminobenzotrifluoride hydrochloride Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D749182-5g |
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |
90774-69-9 | 95+% | 5g |
$85 | 2024-06-07 | |
eNovation Chemicals LLC | D749182-25g |
4-AMINOBENZOTRIFLUORIDE HYDROCHLORIDE |
90774-69-9 | 95+% | 25g |
$180 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-100mg |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 100mg |
¥42.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-250mg |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 250mg |
¥98.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-5g |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 5g |
¥357.00 | 2024-04-25 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1078101-25g |
4-(Trifluoromethyl)aniline (hydrochloride) |
90774-69-9 | 98% | 25g |
¥1092.00 | 2024-04-25 | |
TRC | A638713-50mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
TRC | A638713-100mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 100mg |
$ 65.00 | 2022-06-07 | ||
Fluorochem | 013906-100g |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 97% | 100g |
£75.00 | 2022-03-01 | |
TRC | A638713-500mg |
4-Aminobenzotrifluoride hydrochloride |
90774-69-9 | 500mg |
$ 80.00 | 2022-06-07 |
4-Aminobenzotrifluoride hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Potassium tert-butoxide , Silver , Titania Solvents: 1,4-Dioxane ; 12 h, 40 bar, 150 °C; 150 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Water ; 0 - 5 °C
Riferimento
- A novel approach for the synthesis of biologically important N-aryl amides with arenediazonium saltsSynthesis, 2014, 46(21), 2951-2956,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Pyridinium, 1-[[(trifluoromethyl)sulfonyl]oxy]-, 1,1,1-trifluoromethanesulfonate… Catalysts: Tris(2,2′-bipyridine)ruthenium(2+) bis(hexafluorophosphate) Solvents: Acetonitrile ; 90 min
1.2 Reagents: Piperidine ; 14 h, rt
1.2 Reagents: Piperidine ; 14 h, rt
Riferimento
- Pyridyl Radical Cation for C-H Amination of ArenesAngewandte Chemie, 2019, 58(2), 526-531,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Pinacolborane Catalysts: 2757683-80-8 Solvents: Benzene-d6 ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Deoxygenation of Nitrous Oxide and Nitro Compounds Using Bis(N-Heterocyclic Silylene)Amido Iron Complexes as CatalystsAngewandte Chemie, 2022, 61(7),,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: 4,4,5,5-Tetramethyl-1,3-dioxolan-2-one O-(phenylsulfonyl)oxime Solvents: Chlorobenzene ; 1 h, 0 °C
1.2 Solvents: Water ; pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt
1.2 Solvents: Water ; pH 9, 0 °C
1.3 Reagents: Hydrochloric acid Solvents: Diethyl ether , Methanol ; 0 °C; 0.5 h, rt
Riferimento
- Synthesis of Primary Amines by the Electrophilic Amination of Grignard Reagents with 1,3-Dioxolan-2-one O-SulfonyloximeOrganic Letters, 2004, 6(24), 4619-4621,
Metodo di produzione 6
Condizioni di reazione
1.1 Catalysts: Thionyl chloride Solvents: Methanol ; 2.5 h, reflux
Riferimento
- A facile and efficient method for the selective deacylation of N-arylacetamides and 2-chloro-N-arylacetamides catalyzed by SOCl2Research on Chemical Intermediates, 2012, 38(1), 77-89,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; pH 1 - 2, 0 °C
Riferimento
- Seven-Membered Azabridged Neonicotinoids: Synthesis, Crystal Structure, Insecticidal Assay, and Molecular Docking StudiesJournal of Agricultural and Food Chemistry, 2014, 62(46), 11070-11079,
4-Aminobenzotrifluoride hydrochloride Raw materials
- 4'-(Trifluoromethyl)acetanilide
- Bromo[4-(trifluoromethyl)phenyl]magnesium
- 1-Nitro-4-(trifluoromethyl)benzene
- 1-(4-(Trifluoromethyl)phenyl)pyrrolidine-2,5-dione
- P-trifluoromethylaniline
4-Aminobenzotrifluoride hydrochloride Preparation Products
4-Aminobenzotrifluoride hydrochloride Letteratura correlata
-
1. Mechanosynthesis of amides in the total absence of organic solvent from reaction to product recoveryThomas-Xavier Métro,Julien Bonnamour,Thomas Reidon,Jordi Sarpoulet,Jean Martinez,Frédéric Lamaty Chem. Commun. 2012 48 11781
90774-69-9 (4-Aminobenzotrifluoride hydrochloride) Prodotti correlati
- 25753-22-4(2,4,6-Tris(trifluoromethyl)aniline)
- 87617-23-0(4-Methyl-2-(trifluoromethyl)aniline)
- 328-74-5(3,5-Di(trifluoromethyl)aniline)
- 368-53-6(3,5-Diaminobenzotrifluoride)
- 367-71-5(2,4-bis(trifluoromethyl)aniline)
- 96100-12-8(3-methyl-5-(trifluoromethyl)aniline)
- 313-13-3(2,6-Bis(trifluoromethyl)aniline)
- 455-14-1(P-trifluoromethylaniline)
- 2228520-37-2(tert-butyl 2-(3-chloro-4-hydroxyphenyl)piperazine-1-carboxylate)
- 50885-01-3(2-Amino-3-fluorobutyric acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:90774-69-9)4-Aminobenzotrifluoride hydrochloride

Purezza:99%
Quantità:25g
Prezzo ($):251.0